5-(2-Hydroxyethyl)thiophene-2-carbaldehyde
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Overview
Description
5-(2-Hydroxyethyl)thiophene-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C₇H₈O₂S It features a thiophene ring substituted with a hydroxyethyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the formylation of 5-(2-hydroxyethyl)thiophene using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl₃) under controlled conditions . Another approach involves the oxidation of 5-(2-hydroxyethyl)thiophene using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up, yield, and cost-effectiveness. These methods may involve continuous flow synthesis and the use of more efficient catalysts and reagents to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: 5-(2-Hydroxyethyl)thiophene-2-carboxylic acid
Reduction: 5-(2-Hydroxyethyl)thiophene-2-methanol
Substitution: Various halogenated, nitrated, or sulfonated thiophene derivatives
Scientific Research Applications
5-(2-Hydroxyethyl)thiophene-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic properties, such as anti-inflammatory and anticancer agents.
Materials Science: It is utilized in the fabrication of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethyl and aldehyde groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the hydroxyethyl group, making it less polar and potentially less reactive in certain applications.
5-(Hydroxymethyl)thiophene-2-carbaldehyde: Similar structure but with a hydroxymethyl group instead of a hydroxyethyl group, affecting its reactivity and solubility properties.
Uniqueness
5-(2-Hydroxyethyl)thiophene-2-carbaldehyde is unique due to the presence of both a hydroxyethyl group and an aldehyde group on the thiophene ring. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate for various chemical transformations and applications.
Properties
IUPAC Name |
5-(2-hydroxyethyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c8-4-3-6-1-2-7(5-9)10-6/h1-2,5,8H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVLKDVDRVRWMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C=O)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565160 |
Source
|
Record name | 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131202-63-6 |
Source
|
Record name | 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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